molecular formula C15H19NO8 B11469030 Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate CAS No. 1020243-35-9

Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate

Cat. No.: B11469030
CAS No.: 1020243-35-9
M. Wt: 341.31 g/mol
InChI Key: PFZQYXWIQIBCPZ-UHFFFAOYSA-N
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Description

1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE is an organic compound with a complex structure, characterized by the presence of multiple functional groups including methoxy, nitro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE typically involves multi-step organic reactions. One common method includes the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with 1,5-dimethyl pentanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 1,5-DIMETHYL 3-(4,5-DIAMINO-2-NITROPHENYL)PENTANEDIOATE.

    Reduction: 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOIC ACID.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8/c1-21-12-7-10(11(16(19)20)8-13(12)22-2)9(5-14(17)23-3)6-15(18)24-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZQYXWIQIBCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(CC(=O)OC)CC(=O)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195225
Record name 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020243-35-9
Record name 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020243-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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